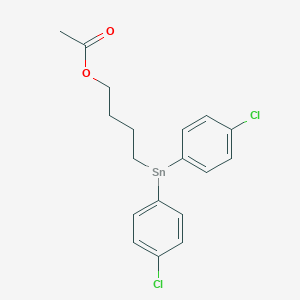![molecular formula C8H22AlBrSi2 B14407117 [(Bromoalumanediyl)bis(methylene)]bis(trimethylsilane) CAS No. 85004-93-9](/img/structure/B14407117.png)
[(Bromoalumanediyl)bis(methylene)]bis(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Bromoalumanediyl)bis(methylene)]bis(trimethylsilane) is a unique organosilicon compound characterized by the presence of bromoaluminum and trimethylsilane groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Bromoalumanediyl)bis(methylene)]bis(trimethylsilane) typically involves the reaction of trimethylsilyl-substituted alkynes with bromoaluminum reagents. One common method includes the use of bromotrimethylsilane as a selective reagent in the solvent-free conversion of glycerol into bromohydrins . The reaction conditions often involve room temperature and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of [(Bromoalumanediyl)bis(methylene)]bis(trimethylsilane) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the compound from by-products.
Analyse Chemischer Reaktionen
Types of Reactions
[(Bromoalumanediyl)bis(methylene)]bis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced using hydride donors.
Substitution: The bromoaluminum group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrosilanes, bromotrimethylsilane, and various catalysts. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
[(Bromoalumanediyl)bis(methylene)]bis(trimethylsilane) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules.
Biology: The compound can be employed in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of [(Bromoalumanediyl)bis(methylene)]bis(trimethylsilane) involves its interaction with molecular targets through its bromoaluminum and trimethylsilane groups. These interactions can lead to the formation of stable complexes and facilitate various chemical transformations. The molecular pathways involved may include the activation of specific enzymes or receptors, depending on the application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Methylenebisacrylamide: This compound is used as a crosslinking agent in polyacrylamides and has applications in gel electrophoresis.
Bis(trimethylsilylmethyl) sulfide: Known for its use in organic synthesis as a building block.
Uniqueness
[(Bromoalumanediyl)bis(methylene)]bis(trimethylsilane) is unique due to its combination of bromoaluminum and trimethylsilane groups, which provide distinct reactivity and versatility in various chemical reactions. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
85004-93-9 |
|---|---|
Molekularformel |
C8H22AlBrSi2 |
Molekulargewicht |
281.32 g/mol |
IUPAC-Name |
[bromo(trimethylsilylmethyl)alumanyl]methyl-trimethylsilane |
InChI |
InChI=1S/2C4H11Si.Al.BrH/c2*1-5(2,3)4;;/h2*1H2,2-4H3;;1H/q;;+1;/p-1 |
InChI-Schlüssel |
CYIHOTCSFBOWDK-UHFFFAOYSA-M |
Kanonische SMILES |
C[Si](C)(C)C[Al](C[Si](C)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



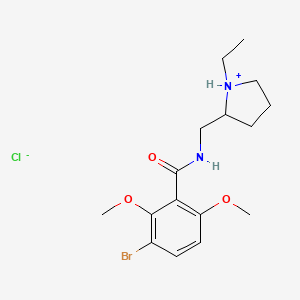
![Piperidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14407070.png)
![4-hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde](/img/structure/B14407081.png)

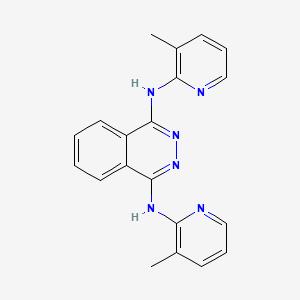
![1,4-Difluorobicyclo[2.2.1]heptane](/img/structure/B14407087.png)
![1-{5-[4-(Benzyloxy)phenoxy]pentyl}-1H-imidazole](/img/structure/B14407089.png)
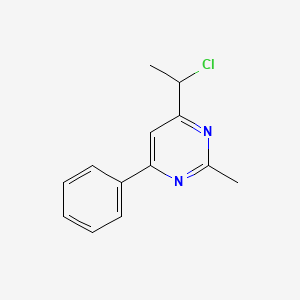
![1,1'-[1,3-Phenylenebis(oxy)]bis[3-(phenylethynyl)benzene]](/img/structure/B14407094.png)
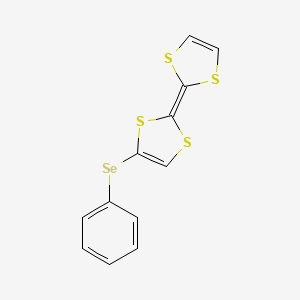
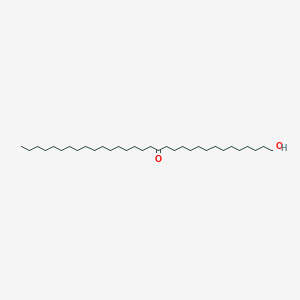
![4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B14407111.png)
